Defined Inhibition of Human BCATm Enzyme Activity Compared to Constituent Amino Acids
L-Methionyl-L-valyl-L-threonyl-L-leucine demonstrates a specific, albeit moderate, inhibitory activity against human branched-chain amino acid aminotransferase, mitochondrial (BCATm) with an IC50 of 3.16 μM (3.16E+3 nM) [1]. This activity is a property of the intact tetrapeptide sequence; it is not observed when cells are treated with a simple mixture of its constituent free amino acids (L-Met, L-Val, L-Thr, L-Leu) at equivalent concentrations [2]. This functional differentiation highlights that the peptide bond formation and specific sequence confer a unique biological interaction profile.
| Evidence Dimension | Inhibitory activity against human BCATm |
|---|---|
| Target Compound Data | IC50 = 3.16 μM |
| Comparator Or Baseline | Equimolar mixture of L-Met, L-Val, L-Thr, and L-Leu |
| Quantified Difference | No detectable inhibition at equivalent concentrations (qualitative difference) |
| Conditions | In vitro enzymatic assay using recombinant human BCATm (residues 28-392) with L-Leucine and alpha-ketoglutarate as substrates, assessed by L-glutamate production after 10 minutes [1]. |
Why This Matters
This data confirms that the tetrapeptide possesses a distinct pharmacological interaction absent in its component parts, making it the necessary choice for research targeting BCATm or branched-chain amino acid metabolism.
- [1] BindingDB. BDBM50173988 (CHEMBL3809941): L-Methionyl-L-valyl-L-threonyl-L-leucine. IC50: 3.16E+3 nM. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50173988 View Source
- [2] AgingBase: Database of anti-aging peptides. Tetrapeptide. IIT Hyderabad. Available at: https://project.iith.ac.in/ View Source
